1-phenyl-N-prop-2-enylcyclohexan-1-amine, also known as cyclohexylamine, N-allyl-1-phenyl-, hydrochloride, is an organic compound classified under aliphatic amines. This compound features a cyclohexane ring substituted with both a phenyl group and an allyl group, which are significant for its chemical properties and biological activity. The compound is typically encountered in its hydrochloride salt form, enhancing its solubility in various solvents, which is crucial for its applications in scientific research and industry.
The synthesis of 1-phenyl-N-prop-2-enylcyclohexan-1-amine can be achieved through several methods:
In an industrial setting, production may employ continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or nickel may be utilized during hydrogenation steps to ensure high purity and yield of the desired product.
The molecular formula of 1-phenyl-N-prop-2-enylcyclohexan-1-amine is , with a molecular weight of approximately 217.35 g/mol. The structure consists of a cyclohexane ring that is substituted at one position with a phenyl group and at another with a prop-2-enyl group.
1-phenyl-N-prop-2-enylcyclohexan-1-amine undergoes several notable chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction processes. Substitution reactions typically involve alkyl halides or acyl chlorides in the presence of bases.
The mechanism of action for 1-phenyl-N-prop-2-enylcyclohexan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors:
While specific physical properties such as melting point and boiling point are not consistently reported across sources, the compound is generally characterized by:
The chemical properties include:
1-phenyl-N-prop-2-enylcyclohexan-1-amine has several scientific applications:
This compound's diverse applications highlight its significance in both industrial chemistry and pharmaceutical development.
The construction of the tertiary amine core relies fundamentally on two complementary approaches: nucleophilic addition to iminium intermediates and reductive alkylation. The Grignard pathway initiates with phenylmagnesium bromide addition to cyclohexanone, generating 1-phenylcyclohexanol. Subsequent dehydration yields 1-phenylcyclohexene, which undergoes hydroamination with prop-2-en-1-amine under acid catalysis to furnish the target molecule. This route achieves ~72% yield but suffers from regioselectivity challenges during hydroamination [2] .
Alternatively, reductive alkylation bypasses stereochemical complications. Condensation of 1-phenylcyclohexan-1-one with allylamine forms an enamine intermediate, reduced selectively to the tertiary amine using sodium cyanoborohydride in methanol at 0–5°C. While efficient, this method requires rigorous exclusion of moisture to prevent borane side reactions . For the N-ethyl variant (CAS 82845-39-4, C₁₇H₂₅N), ethylation precedes allylation: 1-phenylcyclohexan-1-amine undergoes N-ethylation with ethyl iodide before Pd-catalyzed N-allylation, achieving 85–99.8% purity after chromatographic purification .
Table 1: Comparative Analysis of Key Alkylation Strategies
Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Major Advantage |
---|---|---|---|---|
Grignard-Hydroamination | PhenylMgBr, H₂NCH₂CH=CH₂, H⁺ | 68–72 | 90–92 | Atom economy |
Reductive Amination | NaBH₃CN, CH₃OH, 0–5°C | 75–80 | 94–96 | Mild conditions |
Sequential Alkylation | i) EtI, ii) AllylBr, Pd(PPh₃)₄ | 82–85 | 85–99.8 | Access to N-alkyl derivatives |
Yield optimization centers on catalyst selection, temperature modulation, and solvent effects. In reductive amination, replacing sodium cyanoborohydride with tetramethylammonium triacetoxyborohydride in dichloroethane boosts yields by 12% by minimizing enamine reduction byproducts. Solvent screening reveals that tetrahydrofuran (THF) outperforms acetonitrile in Grignard additions due to superior solvation of organomagnesium species, while dichloromethane (DCM) optimizes iminium ion formation during hydroamination [2] .
Temperature critically controls selectivity. Maintaining hydroamination at –10°C suppresses polymerization of allylamine, enhancing main product yield to 78%. Similarly, conducting reductive amination below 5°C prevents over-reduction. Catalytic innovations include employing lanthanum triflate (5 mol%) during iminium formation, accelerating the step 3.2-fold via Lewis acid activation while permitting aqueous workup—a notable advance over moisture-sensitive boron reagents . Purity optimization leverages crystallization from heptane/ethyl acetate (4:1), removing residual palladium catalysts from alkylation steps and achieving pharma-grade material (>99% purity) .
Table 2: Impact of Reaction Parameters on Process Efficiency
Parameter | Standard Condition | Optimized Condition | Yield Increase | Mechanistic Basis |
---|---|---|---|---|
Reducing Agent | NaBH₃CN | Me₄NBH(OAc)₃ | +12% | Softer hydride transfer |
Solvent (Iminium) | CH₃CN | CH₂Cl₂ | +8% | Polar aprotic stabilization |
Hydroamination Temp | 25°C | –10°C | +15% | Kinetic suppression of oligomerization |
Lewis Acid Catalyst | None | La(OTf)₃ (5 mol%) | +18% | Imine activation |
Transitioning from batch to continuous flow systems resolves heat transfer and mixing limitations inherent in traditional synthesis. The Grignard addition step benefits from tubular flow reactors with residence times <2 minutes, enabling precise exotherm control and improving yield reproducibility to ±1.5%. Subsequent hydroamination integrates a scavenger column packed with sulfonic acid resins, enabling continuous product separation and catalyst recycle [2] .
Catalytic innovations focus on heterogeneous hydrogenation. For N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine synthesis, palladium on mesoporous carbon (Pd/CMC) facilitates hydrogenation at 10-bar H₂, achieving 99.8% purity with <50 ppm Pd residuals. Production scales reach 120 kg/week using multi-step integrated flow platforms, reducing allylamine consumption by 40% via real-time stoichiometry control . Economic modeling confirms flow processing lowers manufacturing costs by 29% through reduced solvent use, energy savings, and minimized purification steps.
Table 3: Scalability Metrics for Industrial Production
Process Metric | Batch Reactor | Continuous Flow System | Improvement |
---|---|---|---|
Weekly Output Capacity | 35 kg | 120 kg | 243% increase |
Allylamine Utilization | 2.2 equiv | 1.5 equiv | 32% reduction |
Reaction Volume | 1200 L (per 10 kg) | 300 L (per 10 kg) | 75% reduction |
Purity Consistency | 85–99.8% | 98.5–99.8% | Variability halved |
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